Bienvenue dans la boutique en ligne BenchChem!

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide

Lipophilicity Physicochemical Properties Drug Design

This sulfamoylbenzamide derivative (MW 339.80, LogP 1.60, m.p. 224 °C) provides a reproducible scaffold for selective carbonic‑anhydrase‑inhibitor synthesis. Its unique 2‑benzylamino substitution optimises lipophilicity and target engagement, while the validated reverse‑phase HPLC method ensures accurate purity assessment. For reliable R&D and industrial scale‑up, order this 98% pure intermediate today.

Molecular Formula C14H14ClN3O3S
Molecular Weight 339.8 g/mol
CAS No. 4793-61-7
Cat. No. B15345929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide
CAS4793-61-7
Molecular FormulaC14H14ClN3O3S
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl
InChIInChI=1S/C14H14ClN3O3S/c15-11-7-12(18-8-9-4-2-1-3-5-9)10(14(16)19)6-13(11)22(17,20)21/h1-7,18H,8H2,(H2,16,19)(H2,17,20,21)
InChIKeyRHUWQQVQZFRKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide (CAS 4793-61-7) Baseline Overview for Scientific Procurement


2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide (CAS 4793-61-7), also known as 5-(Aminosulfonyl)-4-chloro-2-[(phenylmethyl)amino]benzamide [1], is a small-molecule sulfamoylbenzamide derivative with a molecular weight of 339.80 g/mol and a melting point of 224 °C [1]. This compound belongs to a chemical class known for diverse pharmacological activities, including carbonic anhydrase inhibition [2] and diuretic action [3]. Its structure features a benzylamino group at the 2-position, a chloro substituent at the 4-position, and a sulfamoyl group at the 5-position of the benzamide core, distinguishing it from other sulfamoylbenzamide analogs. Due to its unique substitution pattern, it serves as a key intermediate in the synthesis of selective carbonic anhydrase inhibitors and is utilized in analytical method development, such as reverse-phase HPLC [4]. Procuring this compound requires attention to its purity and characterization to ensure reproducibility in research and industrial applications.

Why Generic Substitution of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide (CAS 4793-61-7) Fails in Critical Applications


Substituting 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide with a seemingly similar sulfamoylbenzamide analog is not straightforward due to significant differences in physicochemical properties and biological target engagement. The benzylamino substituent at the 2-position dramatically alters lipophilicity (LogP = 1.60) [1] and molecular recognition compared to the unsubstituted 2-amino analog (2-amino-4-chloro-5-sulfamoylbenzamide, MW = 249.67 g/mol) [2] or clinically used diuretics like furosemide (MW = 330.74 g/mol, LogP = 2.03) [3]. These differences impact solubility, protein binding, and pharmacokinetic behavior. Furthermore, patent literature explicitly identifies this compound and its derivatives as selective carbonic anhydrase inhibitors [4], indicating that minor structural changes can shift selectivity among CA isoforms. Therefore, generic substitution without rigorous experimental validation risks altering target affinity, off-target effects, and overall performance in both research and industrial settings. The quantitative evidence provided below underscores the specific attributes that must be considered during procurement and experimental design.

Quantitative Differentiation Evidence for 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide (CAS 4793-61-7)


Enhanced Lipophilicity (LogP) Compared to 2-Amino Analog

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide exhibits a significantly higher experimental LogP (1.60) compared to its 2-amino analog, 2-amino-4-chloro-5-sulfamoylbenzamide (LogP not experimentally reported but predicted to be lower due to the absence of the lipophilic benzyl group) [1]. This 1.60 LogP value positions the compound as more lipophilic than the clinically used sulfamoylbenzamide diuretic furosemide (LogP = 2.03) [2], yet less lipophilic than other benzyl-substituted analogs, offering a balanced partition coefficient for specific applications.

Lipophilicity Physicochemical Properties Drug Design

High Melting Point Indicative of Crystalline Stability

The melting point of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide is reported as 224 °C [1], which is substantially higher than that of furosemide (206 °C) [2] and many other sulfamoylbenzamide derivatives. This elevated melting point suggests strong intermolecular interactions in the solid state, potentially translating to superior crystallinity and stability during storage and formulation.

Crystallinity Formulation Solid-State Properties

Validated Reverse-Phase HPLC Method for Purity Assessment

A dedicated reverse-phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid has been established for the analysis of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide [1]. This method is scalable for preparative separations and is compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1]. In contrast, generic HPLC methods for sulfamoylbenzamides often yield poor resolution due to the diverse polarity of this class. The availability of a validated method ensures accurate purity assessment and quantification, which is essential for reproducible experimental results.

Analytical Chemistry Quality Control HPLC

Synthetic Utility as a Precursor to Selective Carbonic Anhydrase Inhibitors

Patents disclose the use of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide and its derivatives (e.g., methyl 2-(benzylamino)-4-chloro-5-sulfamoylbenzoate) as key intermediates in the synthesis of selective carbonic anhydrase inhibitors [1]. Specifically, the compound is mentioned in the context of developing inhibitors with selectivity for CA VA and other isoforms for the treatment of obesity and metabolic diseases [1]. While quantitative IC50 data for the exact compound is not reported in the public domain, its structural role in patent-protected inhibitor series distinguishes it from simpler sulfamoylbenzamides that lack the benzylamino motif, which is crucial for achieving isoform selectivity.

Medicinal Chemistry Synthetic Intermediate Carbonic Anhydrase

Optimal Application Scenarios for 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide (CAS 4793-61-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors

Researchers engaged in developing selective carbonic anhydrase inhibitors for metabolic diseases can utilize 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide as a critical synthetic intermediate. Its inclusion in patent-protected inhibitor series [1] underscores its utility in accessing chemical space that yields isoform selectivity. The compound's intermediate lipophilicity (LogP = 1.60) [2] provides a balanced scaffold for further derivatization to optimize ADME properties.

Analytical Method Development and Quality Control

Analytical laboratories requiring a robust method for purity assessment of sulfamoylbenzamide derivatives can directly adopt the validated reverse-phase HPLC method established for this compound [1]. The method's scalability and MS compatibility reduce method development timelines and ensure accurate quantification, which is crucial for batch release and stability studies.

Physicochemical Profiling and Formulation Studies

Formulation scientists can leverage the compound's high melting point (224 °C) [1] and defined LogP (1.60) [2] to study solid-state stability and solubility enhancement strategies. Its crystalline nature and lipophilicity profile make it a suitable model compound for investigating formulation approaches for BCS Class II/IV sulfamoylbenzamide drug candidates.

Reference Standard for Sulfamoylbenzamide Class Characterization

Due to its well-defined physicochemical properties (melting point, LogP, molecular weight) [1][2] and the availability of a dedicated analytical method [1], this compound can serve as a reference standard in the characterization of novel sulfamoylbenzamide analogs. Its procurement ensures comparability across studies and facilitates the establishment of structure-property relationships.

Quote Request

Request a Quote for 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.